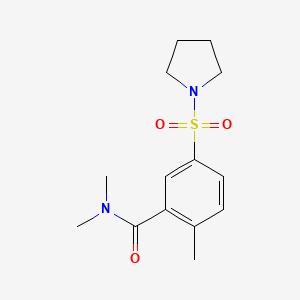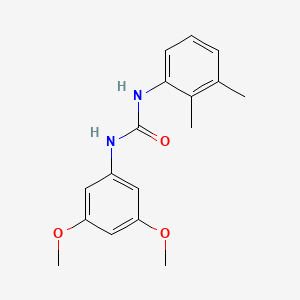![molecular formula C20H30ClN3O4S B5320658 1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide, commonly known as CSP-1103, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
CSP-1103 exerts its effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system and other tissues. The sigma-1 receptor is involved in various cellular processes such as calcium signaling, protein folding, and mitochondrial function. By binding to this receptor, CSP-1103 modulates these processes, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
CSP-1103 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects. Additionally, CSP-1103 has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to improve cardiac function by reducing myocardial infarction and increasing cardiac output.
実験室実験の利点と制限
One of the main advantages of CSP-1103 is its wide range of potential therapeutic applications. It has been found to exhibit neuroprotective, anti-cancer, and cardioprotective effects, making it a promising candidate for the development of new drugs. Additionally, CSP-1103 has been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
However, there are also some limitations to the use of CSP-1103 in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CSP-1103 has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of CSP-1103. One potential direction is the development of new drugs based on the structure of CSP-1103 that exhibit improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanisms by which CSP-1103 exerts its various effects. Finally, more clinical trials are needed to evaluate the safety and efficacy of CSP-1103 in various therapeutic applications.
合成法
CSP-1103 can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with 3-(4-morpholinyl)propylamine to form the corresponding sulfonamide. Finally, the piperidine carboxylic acid is coupled with the sulfonamide to form CSP-1103.
科学的研究の応用
CSP-1103 has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CSP-1103 has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.
特性
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4S/c21-19-6-1-4-17(14-19)16-29(26,27)24-9-2-5-18(15-24)20(25)22-7-3-8-23-10-12-28-13-11-23/h1,4,6,14,18H,2-3,5,7-13,15-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWITZYPJZNZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-furylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320578.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320589.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)

![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)
![N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320617.png)
![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5320631.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5320641.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)
